molecular formula 13C6C8H12ClNO2 B602594 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 1420043-61-3

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No. B602594
M. Wt: 267.66
InChI Key:
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Description

Tolfenamic acid, also known as 2-(3-chloro-2-methylanilino)benzoic acid, is a fenamate that is made up of a monocarboxylate diphenylamine nucleus . It has an empirical formula of C14H12ClNO2 and a molecular weight of 261.70 .


Molecular Structure Analysis

The molecular structure of Tolfenamic acid includes a monocarboxylate diphenylamine nucleus . The SMILES string representation is Cc1c(Cl)cccc1Nc2ccccc2C(O)=O .


Chemical Reactions Analysis

Tolfenamic acid is involved in the inhibition of prostaglandin synthesis . It also plays a role in apoptosis of head and neck cancer cells .


Physical And Chemical Properties Analysis

Tolfenamic acid is a powder that is soluble in ethanol (50 mg/mL, clear, greenish-yellow) . It has an assay of ≥98% (TLC) .

Scientific Research Applications

Metabolism Studies

  • Biotransformation in Rat Liver : Research by Kanai, Kobayashi, and Tanayama (1973) focused on the biotransformation of a similar compound, 6-chloro-5-cyclohexylindane-1-carboxylic acid, in the rat liver. They identified several metabolites indicating the compound's metabolism primarily through hydroxylation processes (Kanai, Kobayashi, & Tanayama, 1973).

Chemical Synthesis and Modification

  • Catalytic Asymmetric Synthesis : Nigmatov and Serebryakov (1996) conducted studies on catalytic asymmetric synthesis, producing optically active esters of cyclohexadiene carboxylic acids, which could be related to the compound of interest (Nigmatov & Serebryakov, 1996).
  • Synthesis of Related Compounds : Research by Noguchi et al. (1974) involved synthesizing related compounds of 6-chloro-5-cyclohexylindan-1-carboxylic acid, exploring different chemical rearrangements and synthetic pathways (Noguchi, Obayashi, Kishimoto, & Imanishi, 1974).

Photoreactive Protecting Groups

  • Photoremovable Protecting Group : Zabadal et al. (2001) studied 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, which could be relevant for protecting groups in the synthesis of similar compounds (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Pharmacological Applications

  • Anticonvulsant Enaminones Structure Study : Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, which included compounds with cyclohexene carboxylate structures similar to the compound (Kubicki, Bassyouni, & Codding, 2000).

  • Antisepsis Agent Synthesis : Yamada et al. (2006) synthesized an optically active cyclohexene derivative as a new antisepsis agent, showcasing the potential medicinal applications of cyclohexene carboxylate derivatives (Yamada, Ichikawa, Yamano, Kikumoto, Nishikimi, Tamura, & Kitazaki, 2006).

Safety And Hazards

Tolfenamic acid is classified as Acute Tox. 3 Oral . The safety information includes the signal word “Danger” and the hazard statement H301 . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-CDLMHYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016147
Record name Tolfenamic acid-(benzoic ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolfenamic Acid-13C6

CAS RN

1420043-61-3
Record name Tolfenamic acid-(benzoic ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1420043-61-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 2
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6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

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